molecular formula C17H16N2O2 B6084035 N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide

N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide

Cat. No. B6084035
M. Wt: 280.32 g/mol
InChI Key: ZKEWYJHBCHGAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide, also known as MBP, is a synthetic compound that has been widely used in scientific research. MBP is a derivative of benzoxazole and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide involves binding to the hydrophobic core of amyloid fibrils. The benzoxazole moiety of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide inserts into the hydrophobic core of amyloid fibrils, while the 4-methylphenyl group interacts with the surface of the fibrils. This binding induces a conformational change in N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide, which leads to the emission of fluorescence.
Biochemical and Physiological Effects:
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the aggregation of amyloid beta (Aβ) peptides, which are implicated in Alzheimer's disease. N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide also inhibits the formation of reactive oxygen species (ROS) and protects cells from oxidative stress. Additionally, N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide has been found to have anti-inflammatory and anti-tumor activities.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide in lab experiments include its high sensitivity and specificity for the detection of amyloid fibrils, its ability to inhibit the aggregation of Aβ peptides, and its anti-oxidative and anti-inflammatory properties. However, the limitations of using N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide include its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited application in vivo.

Future Directions

There are several future directions for the use of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide in scientific research. One direction is the development of more efficient synthesis methods for N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide and its derivatives. Another direction is the optimization of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide for in vivo imaging of amyloid fibrils. Additionally, N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide could be used as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. Finally, N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide could be used as a tool for the study of protein aggregation and misfolding.

Synthesis Methods

The synthesis of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide involves the reaction of 4-methylphenylacetic acid with 2-aminobenzoxazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then converted to N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide by reacting with propanoyl chloride. The overall yield of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide synthesis is around 50%.

Scientific Research Applications

N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide has been widely used in scientific research as a fluorescent probe for the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide binds to amyloid fibrils with high affinity and emits fluorescence upon binding, which allows for the detection and quantification of amyloid fibrils.

properties

IUPAC Name

N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-3-16(20)18-13-8-9-15-14(10-13)19-17(21-15)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEWYJHBCHGAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide

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